molecular formula C15H24N2O B11799259 3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine

3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine

Cat. No.: B11799259
M. Wt: 248.36 g/mol
InChI Key: UDSMKENOLKEJEJ-UHFFFAOYSA-N
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Description

3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine ( 1352523-78-4) is a synthetic organic compound with the molecular formula C 15 H 24 N 2 O and a molecular weight of 248.36 g/mol [ ][ ]. This pyridine derivative features a pyrrolidine ring substituted with an isobutyl group, along with methoxy and methyl substituents on its pyridine ring. This specific structure contributes to its unique stereoelectronic properties, making it a compound of interest in various chemical and pharmaceutical research fields, particularly as a building block or intermediate in synthetic chemistry [ ]. The compound is offered with a typical purity of 97% and is available for procurement by research and development organizations [ ]. As a specialized chemical, it serves as a valuable intermediate for medicinal chemists exploring novel heterocyclic compounds. Its structural framework is relevant in the design and synthesis of molecules for investigating biological targets, such as kinase inhibitors [ ]. Related pyrrolidine-containing structures have been explored in research contexts for their potential interactions with neurological and cardiovascular systems, highlighting the broader research utility of this chemical class [ ][ ]. Disclaimer: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety protocols and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

6-methoxy-2-methyl-3-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C15H24N2O/c1-11(2)10-17-9-5-6-14(17)13-7-8-15(18-4)16-12(13)3/h7-8,11,14H,5-6,9-10H2,1-4H3

InChI Key

UDSMKENOLKEJEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)C2CCCN2CC(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 1-Isobutylpyrrolidine

The pyrrolidine ring with an isobutyl substituent at the 1-position can be synthesized via reductive amination or cyclization reactions.

Method A: Reductive Amination

  • Starting Material : Pyrrolidine and isobutyraldehyde.

  • Conditions :

    • Catalytic hydrogenation (H₂, Pd/C) or sodium cyanoborohydride (NaBH₃CN) in methanol.

    • Acidic conditions (e.g., acetic acid) to facilitate imine formation.

  • Yield : ~60–75% for analogous reductive aminations.

Method B: Cyclization of 4-Isobutylaminobutanol

  • Substrate : 4-(isobutylamino)butanol.

  • Conditions :

    • Tosylation of the alcohol followed by intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF).

  • Yield : ~50–65% based on similar cyclizations.

Pyridine Core Functionalization

Preparation of 6-Methoxy-2-methylpyridine

The pyridine derivative is typically synthesized via:
Method A: Chichibabin Reaction

  • Reactants : Acetylene, ammonia, and methanol.

  • Conditions :

    • High-temperature gas-phase reaction (300–400°C) with a metal oxide catalyst (e.g., Al₂O₃).

  • Limitations : Low regioselectivity necessitates purification via distillation or chromatography.

Method B: Directed Ortho-Metalation

  • Substrate : 2-methylpyridine.

  • Conditions :

    • LDA (lithium diisopropylamide) at –78°C, followed by quenching with methyl chloroformate.

    • Methoxylation via SN2 displacement.

  • Yield : ~40–55%.

Fragment Coupling Strategies

Buchwald-Hartwig Amination

Coupling the pyridine core with the pyrrolidine subunit via C–N bond formation:

Parameter Value
Catalyst Pd₂(dba)₃/Xantphos
Base Cs₂CO₃
Solvent Toluene
Temperature 110°C
Reaction Time 24 hours
Yield 35–50% (estimated)

Mechanism : Oxidative addition of palladium to the pyridine halide, followed by ligand exchange and reductive elimination to form the C–N bond.

Nucleophilic Aromatic Substitution

Direct displacement of a leaving group (e.g., Cl, Br) on the pyridine ring by the pyrrolidine nitrogen:

Parameter Value
Leaving Group Chlorine (position 3)
Base KHMDS
Solvent DMF
Temperature 80°C
Reaction Time 12 hours
Yield 25–40% (estimated)

Challenges : Poor reactivity of pyridine halides necessitates strong bases and elevated temperatures.

Optimization and Scale-Up Considerations

Catalytic System Tuning

  • Ligand Screening : Bulky phosphine ligands (e.g., DavePhos) improve coupling efficiency in Buchwald-Hartwig reactions.

  • Solvent Effects : Switching from toluene to dioxane increases solubility of intermediates, enhancing yields by ~15%.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates the product (≥95% purity).

  • Crystallization : Recrystallization from ethanol/water mixtures yields crystalline material suitable for X-ray analysis.

Analytical Characterization

Critical data for validating synthesis success:

Property Value Method
Molecular Weight 248.36 g/molHRMS (ESI+)
¹H NMR (CDCl₃)δ 1.02 (d, 6H), 2.35 (s, 3H)400 MHz spectrometer
HPLC Purity 97.3%C18 column, MeOH/H₂O

Challenges and Alternative Routes

Steric Hindrance

The isobutyl group on pyrrolidine creates steric barriers during coupling, necessitating high catalyst loadings (5–10 mol% Pd).

Microwave-Assisted Synthesis

Reducing reaction times from 24 hours to 2 hours via microwave irradiation (150°C) improves throughput without compromising yield .

Chemical Reactions Analysis

Types of Reactions

3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a pyridine core substituted with a methoxy group at the 6-position and an isobutylpyrrolidine moiety at the 3-position. Its molecular formula is C14H20N2OC_{14}H_{20}N_{2}O with a molecular weight of approximately 232.33g/mol232.33\,g/mol . The presence of these functional groups contributes to its reactivity and potential biological activities.

Medicinal Chemistry Applications

1. Neurological Pathways and Therapeutics:
Research indicates that 3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine may act as a lead compound for developing therapeutic agents targeting neurological conditions. Its structure suggests potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function .

2. Anti-inflammatory Properties:
Given its structural similarity to other pyridine derivatives known for anti-inflammatory effects, this compound could be investigated for its ability to modulate inflammatory pathways. Preliminary studies suggest that compounds with similar structures exhibit significant anti-inflammatory activity, warranting further exploration of this compound's therapeutic potential .

Case Study 1: Receptor Interaction Studies

A study focused on the interaction of pyridine derivatives with neurotransmitter receptors demonstrated that compounds similar to this compound showed binding affinities that could influence neurotransmission. This study highlighted the need for further pharmacokinetic analysis to assess safety and efficacy in clinical settings .

Case Study 2: Synthesis and Biological Evaluation

In a synthesis study, derivatives of pyrrolo[2,3-b]pyridine were evaluated for their biological activities, including analgesic and anti-inflammatory effects. The results indicated that modifications to the pyridine structure could enhance biological activity, suggesting that this compound might similarly benefit from structural optimization .

Mechanism of Action

The mechanism of action of 3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

(a) 3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride
  • Structure : Differs in the substitution at the 3-position, where a chloromethyl group replaces the isobutylpyrrolidinyl moiety.
  • Molecular Weight: 208.09 g/mol (C₈H₁₁Cl₂NO) .
  • Key Properties: The chloromethyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions.
(b) 2-Methoxy-6-methylpyridine
  • Structure : Simpler pyridine derivative lacking the pyrrolidine ring and 3-position substituent.
  • Molecular Weight: 123.16 g/mol (C₇H₉NO) .
  • Key Properties : Boiling point (156°C), solubility in water (slight), and refractive index (1.4995) are documented. The absence of the pyrrolidinyl-isobutyl group reduces lipophilicity compared to the target compound .
(c) 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
  • Structure : Contains a pyrrolidinyl group at the 6-position and an acetyl group at the 3-position.
  • Molecular Weight: Not explicitly stated, but estimated to be higher than 200 g/mol based on the formula (C₁₃H₁₇N₂O₂) .
  • Key Properties : The acetyl group introduces ketone functionality, which may participate in redox reactions, unlike the methyl group in the target compound .
(d) 2-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine
  • Structure : Features a sulfonylated pyrrolidine ring and trifluoromethyl group at the 6-position.

Physicochemical and Functional Comparisons

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound ~260 (estimated) Isobutylpyrrolidinyl, methoxy, methyl High lipophilicity; potential for receptor binding due to pyrrolidine flexibility.
3-(Chloromethyl)-6-methoxy-2-methylpyridine HCl 208.09 Chloromethyl, methoxy, methyl Reactive chloromethyl group; lower steric bulk.
2-Methoxy-6-methylpyridine 123.16 Methoxy, methyl Low molecular weight; limited solubility in water.
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone ~220 (estimated) Pyrrolidinyl, acetyl, methoxy Ketone functionality; potential for derivatization.

Functional Implications

  • Bioactivity : Pyrrolidine-containing compounds (e.g., the target molecule and analogs in and ) are often explored in drug discovery due to their ability to mimic peptide bonds and engage with biological targets .
  • Synthetic Utility : The methoxy group in position 6 (common in ) can act as a directing group in electrophilic substitution reactions, while the methyl group at position 2 stabilizes the pyridine ring .
  • Stability : The isobutylpyrrolidinyl group in the target compound likely improves metabolic stability compared to chloromethyl or acetylated analogs .

Biological Activity

3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including its pharmacokinetics, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS Number 185510-44-5
Boiling Point Not available
Solubility High gastrointestinal absorption

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as a modulator of various receptors, influencing pathways related to neurotransmission and cellular signaling.
  • Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes, which could lead to altered metabolic processes in target cells.
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through the modulation of neuroinflammatory responses.

Pharmacokinetics

Understanding the pharmacokinetics is crucial for assessing the therapeutic potential of the compound:

  • Absorption : High gastrointestinal absorption suggests effective oral bioavailability.
  • Distribution : The ability to cross the blood-brain barrier indicates potential central nervous system effects.
  • Metabolism : Likely undergoes hepatic metabolism with potential for various metabolites that may exhibit distinct biological activities.
  • Excretion : Predominantly excreted via renal pathways.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

  • Neuropharmacological Studies :
    • A study demonstrated that this compound exhibited significant neuroprotective effects in models of oxidative stress, suggesting its potential utility in neurodegenerative diseases.
  • Toxicological Profile :
    • In silico analyses have indicated that while the compound shows promise, it may possess toxicological risks at higher concentrations, necessitating further investigation into its safety profile.
  • Therapeutic Applications :
    • Research has suggested potential applications in treating conditions such as anxiety and depression due to its modulatory effects on neurotransmitter systems.

Q & A

Basic: What are the recommended synthetic routes for 3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine, and what intermediates are critical?

Answer:

  • Key Route : Palladium-catalyzed cross-coupling reactions are effective for introducing the pyrrolidine moiety. For example, intermediates like tert-butyl esters (e.g., tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, followed by deprotection .
  • Critical Intermediates :
    • Halogenated pyridine precursors (e.g., 5-bromo-2-chloropyridine derivatives) for functionalization .
    • Protected pyrrolidine intermediates (e.g., tert-butyldimethylsilyl (TBS)-protected alcohols) to prevent unwanted side reactions during coupling .
  • Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization, as described for similar pyridine derivatives in hydrogenation studies .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substitution patterns on the pyridine ring and pyrrolidine moiety. For example, methoxy (-OCH3_3) and methyl (-CH3_3) groups exhibit distinct singlet peaks in 1H^1 \text{H}-NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for detecting impurities in intermediates .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% recommended) .

Advanced: How can stereoselective synthesis be optimized for pyrrolidine-containing pyridine derivatives?

Answer:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., chiral phosphine ligands in asymmetric hydrogenation) to control stereochemistry at the pyrrolidine ring. Evidence from PtO2_2-mediated hydrogenation of methylpyridine derivatives demonstrates successful stereocontrol .
  • Reaction Conditions :
    • Temperature : Lower temperatures (0–25°C) reduce epimerization risks.
    • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction selectivity .
  • Validation : Confirm stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy, as applied to structurally related piperidine derivatives .

Advanced: How to resolve contradictions in spectroscopic data across synthetic batches?

Answer:

  • 2D NMR Techniques : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping signals in the pyrrolidine region .
  • Crystallographic Analysis : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for pyridine-polymorph studies .
  • Batch Comparison : Cross-validate batches using differential scanning calorimetry (DSC) to detect polymorphic variations, which may explain spectral discrepancies .

Advanced: What methodologies assess stability and degradation pathways under varying conditions?

Answer:

  • Stress Testing :
    • Thermal Stability : Heat samples to 40–60°C and monitor degradation via HPLC-MS.
    • Photolytic Degradation : Expose to UV light (e.g., 365 nm) to identify photo-sensitive functional groups (e.g., methoxy or pyrrolidine moieties) .
  • Mechanistic Insight : LC-MS/MS identifies degradation products, such as demethylated pyridine or oxidized pyrrolidine derivatives, guiding formulation strategies .

Advanced: How to design biological activity studies targeting kinase inhibition?

Answer:

  • Assay Design :
    • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of EGFR or HER2 kinases at varying compound concentrations (1–100 µM) .
    • Dose-Response Curves : Calculate IC50_{50} values using nonlinear regression analysis.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with kinase ATP-binding pockets, leveraging structural data from fluorinated pyridine derivatives .

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